1-(5-Bromo-2-fluoro-4-methoxyphenyl)ethanone
Overview
Description
1-(5-Bromo-2-fluoro-4-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H8BrFO2 and a molecular weight of 247.06 g/mol . It is a solid substance that is used in various chemical and pharmaceutical applications. The compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 1-(5-Bromo-2-fluoro-4-methoxyphenyl)ethanone typically involves the bromination and fluorination of appropriate precursors. One common method includes the reaction of 2-fluoro-4-methoxyacetophenone with bromine in the presence of a catalyst . The reaction conditions often involve the use of solvents like methylene chloride and acetic acid, and the process is carried out at room temperature to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and environmental impact.
Chemical Reactions Analysis
1-(5-Bromo-2-fluoro-4-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols using agents like potassium permanganate or lithium aluminum hydride.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions to form biaryl compounds.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts like palladium. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Bromo-2-fluoro-4-methoxyphenyl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-fluoro-4-methoxyphenyl)ethanone involves its interaction with various molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and allows it to form stable complexes with biological molecules. These interactions can lead to the inhibition of specific enzymes or receptors, resulting in desired therapeutic effects .
Comparison with Similar Compounds
1-(5-Bromo-2-fluoro-4-methoxyphenyl)ethanone can be compared with similar compounds such as:
- 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone
- 1-(2-(Benzyloxy)-5-bromo-4-methoxyphenyl)ethanone
- 2-Bromo-1-(2-fluoro-4-methoxyphenyl)ethanone
These compounds share similar structural features but differ in the position and type of substituents on the phenyl ring. The unique combination of bromine, fluorine, and methoxy groups in this compound contributes to its distinct chemical properties and reactivity.
Conclusion
This compound is a valuable compound in organic synthesis and scientific research. Its unique chemical structure allows it to participate in various reactions and applications, making it an important intermediate in the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
1-(5-bromo-2-fluoro-4-methoxyphenyl)ethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-5(12)6-3-7(10)9(13-2)4-8(6)11/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBWOSFBSHBJRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1F)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652246 | |
Record name | 1-(5-Bromo-2-fluoro-4-methoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914221-54-8 | |
Record name | 1-(5-Bromo-2-fluoro-4-methoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.